Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)-
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Overview
Description
Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a tert-butyl ester group. Its molecular formula is C13H19INO2, and it has a molecular weight of 321.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenepropanoic acid derivatives.
Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amines under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce various substituted benzenepropanoic acid esters .
Scientific Research Applications
Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in its reactivity. The compound may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, β-amino-3-iodo-4-methoxy-, (βR)-: This compound has a similar structure but includes a methoxy group instead of a tert-butyl ester.
(3S)-3-amino-3-phenylpropanoic acid tert-butyl ester: This compound lacks the iodine atom but shares the amino and tert-butyl ester groups.
Uniqueness
Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications .
Biological Activity
Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester, (R)-, with the CAS number 309757-72-0, is a complex organic compound notable for its unique structural features. It contains an amino group, an iodine atom, and a tert-butyl ester group. The molecular formula is C13H19INO2, and its molecular weight is approximately 321.11 g/mol.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C13H19INO2
- Molecular Weight : 321.11 g/mol
- Structural Features :
- Amino group (-NH2)
- Iodine atom (I)
- Tert-butyl ester group (C4H9O)
Benzenepropanoic acid derivatives have been studied for their biological activities, which include potential antimicrobial and anticancer properties. The mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the amino group and iodine atom enhances the compound's reactivity and biological efficacy.
Pharmacological Properties
Research indicates that Benzenepropanoic acid derivatives may exhibit the following pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth.
- Anticancer Potential : Some derivatives have shown promise in reducing tumor growth in various cancer models.
Case Studies
- Anticancer Activity : A study investigated the effects of Benzenepropanoic acid derivatives on breast cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting potential use as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzenepropanoic acid, β-amino-3-iodo-4-methoxy-, (βR)- | Methoxy instead of tert-butyl ester | Similar anticancer effects |
(3S)-3-amino-3-phenylpropanoic acid tert-butyl ester | Lacks iodine atom | Reduced reactivity but similar antimicrobial properties |
Synthetic Routes
The synthesis of Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester typically involves:
- Amination : Introduction of the amino group via amination reactions.
- Esterification : Formation of the tert-butyl ester through reaction with tert-butanol.
Industrial Applications
This compound is utilized in various fields:
Properties
CAS No. |
309757-72-0 |
---|---|
Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-(3-iodophenyl)propanoate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 |
InChI Key |
YBQMHLBLENIVGM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)I)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)I)N |
Origin of Product |
United States |
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